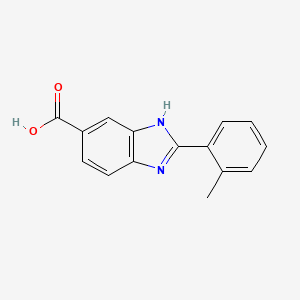
2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxylic acid group and a tolyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method is the Phillips–Ladenburg reaction, which involves heating o-phenylenediamine with carboxylic acids at high temperatures (250–300°C) . Another method involves the reaction of o-phenylenediamine with aldehydes and ketones under milder conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed C–N coupling reactions and oxidative C–N couplings are commonly used . These methods allow for the large-scale production of benzimidazole derivatives with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include substituted benzimidazoles, quinoxalines, and reduced derivatives such as alcohols and aldehydes .
Wissenschaftliche Forschungsanwendungen
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic the structure of purine nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylbenzimidazoles: Known for their DNA intercalating properties and anticancer activity.
5,6-Dichloro-2-substituted benzimidazoles: Exhibits antiviral activity against viruses such as influenza and hepatitis B.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
404583-68-2 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
LNWHPMXGEMSPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















